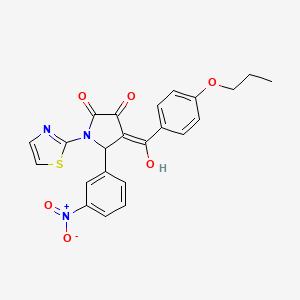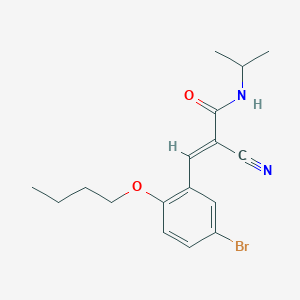
ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a conjugated diene system, a carbamoyl group, and a dimethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl (2E,4E)-2,4-hexadienoate with dimethylamine and a carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and may be catalyzed by a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent product quality. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the conjugated diene system.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Addition: The conjugated diene system can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Addition: Electrophiles like bromine or nucleophiles like Grignard reagents can be employed in addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides or esters.
科学的研究の応用
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
作用機序
The mechanism by which ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate exerts its effects involves interactions with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, while the carbamoyl and dimethylamino groups can interact with biological molecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression.
類似化合物との比較
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl (2E,4E)-2,4-hexadienoate: Lacks the carbamoyl and dimethylamino groups, making it less versatile in chemical reactions.
Ethyl (2E,4E)-2-carbamoyl-5-aminohexa-2,4-dienoate: Contains an amino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
Ethyl (2E,4E)-2-carbamoyl-5-(methylamino)hexa-2,4-dienoate: Similar structure but with a methylamino group, which may result in different chemical and biological properties.
特性
IUPAC Name |
ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-5-16-11(15)9(10(12)14)7-6-8(2)13(3)4/h6-7H,5H2,1-4H3,(H2,12,14)/b8-6+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGSXHPWJTRRJ-CDJQDVQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=C(C)N(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C(\C)/N(C)C)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5479482.png)
![4-CHLORO-1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5479489.png)

![N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide](/img/structure/B5479495.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5479500.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)acetamide](/img/structure/B5479503.png)

![N-(3-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)urea](/img/structure/B5479536.png)
![(4E)-4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B5479547.png)

![N-(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5479569.png)
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5479574.png)
![1-(1-{[6-(2,3-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5479589.png)

